molecular formula C8H4ClNO4S B2684762 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride CAS No. 207844-54-0

1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride

Cat. No. B2684762
CAS RN: 207844-54-0
M. Wt: 245.63
InChI Key: SUEUJJPJLQOTBB-UHFFFAOYSA-N
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Description

“1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride” is a chemical compound with the molecular formula C8H4ClNO4S . It has a molecular weight of 245.64 . The compound is in solid form and has a melting point of 198-200°C .


Molecular Structure Analysis

The InChI code for “1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride” is 1S/C8H4ClNO4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, “1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride” is a solid compound with a melting point of 198-200°C . It has a molecular weight of 245.64 .

Scientific Research Applications

Synthesis and Reactivity

  • Versatile Sulfonating Agent

    The compound, closely related to 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, serves as a versatile sulfonating agent for amines. It facilitates the sulfonation of primary and secondary amines with high efficiency, yielding excellent results. This reactivity underscores its utility in synthesizing activated amines, which are pivotal in organic synthesis and pharmaceutical research (Sakamoto et al., 2006).

  • Solid-Phase Synthesis

    The compound's structural analogs have found applications in the solid-phase synthesis of heterocyclic compounds, such as 1,3-oxazolidin-2-ones. This illustrates its potential in facilitating the development of new methodologies for synthesizing compounds with significant biological activity (Holte et al., 1998).

Advanced Organic Synthesis

  • Direct Access to Aliphatic Sulfonamides

    Research indicates that sulfonyl chlorides, similar in reactivity to 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride, enable the direct synthesis of aliphatic sulfonamides from alkenes. This highlights the compound's role in late-stage functionalization, vital for medicinal chemistry (Hell et al., 2019).

  • Sulfonylation of Oxindoles

    An efficient method for the preparation of 3-sulfonylated 3,3-disubstituted oxindole derivatives has been developed using a base-catalyzed addition of sulfinate salts to 3-halooxindoles. This process showcases the compound's utility in synthesizing structurally complex and biologically relevant molecules (Zuo et al., 2015).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

1,3-dioxoisoindole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEUJJPJLQOTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride

CAS RN

207844-54-0
Record name 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride
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